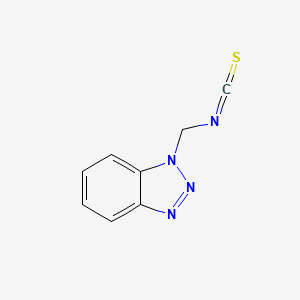

![molecular formula C12H15N3O2 B2920951 methyl 2-amino-1-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-3-carboxylate CAS No. 370873-24-8](/img/structure/B2920951.png)

methyl 2-amino-1-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 2-amino-1-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-3-carboxylate” is a chemical compound with the molecular formula C12H15N3O2 . It is a nitrogen-containing heterocyclic compound .

Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, which includes the compound , involves various synthetic routes including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring and a pyrazine ring, which are part of the pyrrolopyrazine scaffold . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis

The compound has a molecular weight of 233.27 . Other specific physical and chemical properties such as boiling point, melting point, solubility, etc., are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

A novel approach for synthesizing α-aminopyrrole derivatives utilizing isoxazole strategies has been developed, showcasing the versatility of pyrrolo[1,2-a]azepine structures in constructing complex molecules. This method involves a domino process of reductive isoxazole ring-opening followed by cyclization, demonstrating the compound's reactivity towards forming pyrrole-containing products through azo coupling and carbenes under photolysis conditions (Galenko et al., 2019).

Catalysis and Enantioselective Synthesis

The compound's framework is instrumental in the development of methods for enantioselective functionalization of α-methylene C–H bonds in saturated aza-heterocycles, which are crucial building blocks in bioactive compounds and therapeutic agents. Palladium catalyzed C–H arylation of thioamides, including a wide range of amines, highlights the importance of these structures in asymmetric synthesis, especially in drug discovery (Jain et al., 2016).

Flavor Chemistry and Food Science

Research into the Maillard reaction and its products has shown that certain precursors can lead to the formation of cooling-active compounds and bitter-tasting azepinones. The structure and reactivity of related compounds have been explored to understand their formation mechanisms and potential for influencing food flavors through controlled Maillard-type reactions (Ottinger & Hofmann, 2002).

Advanced Organic Synthesis Techniques

Studies on the synthesis of methyl 2-amino-3H-1-benzazepine-4-carboxylates and related structures from Morita-Baylis-Hillman acetates of 2-(acylamino)benzaldehydes demonstrate the compound's role in constructing nitrogen-containing heterocycles. These methodologies offer pathways to synthesize biologically relevant molecules and highlight the potential of these compounds in medicinal chemistry and drug development (Lim et al., 2007).

Wirkmechanismus

Zukünftige Richtungen

Pyrrolopyrazine derivatives, including the compound , have exhibited a wide range of biological activities . Therefore, they are considered attractive scaffolds for drug discovery research . Future research could focus on exploring the therapeutic potential of these compounds and understanding their mechanisms of action.

Eigenschaften

IUPAC Name |

methyl 2-amino-1-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-17-12(16)11-10(14)8(7-13)9-5-3-2-4-6-15(9)11/h2-6,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMUPFTILIONKHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C2N1CCCCC2)C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dichloro-N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide](/img/structure/B2920870.png)

![methyl 4-(2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate](/img/structure/B2920871.png)

![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2920874.png)

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2920877.png)

![3-[6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine](/img/structure/B2920879.png)

![2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2920881.png)

![7-ethyl-8-methyl-3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2920884.png)

![3-[4-(4-Chlorophenyl)piperazino]-3-iminopropanenitrile](/img/structure/B2920885.png)